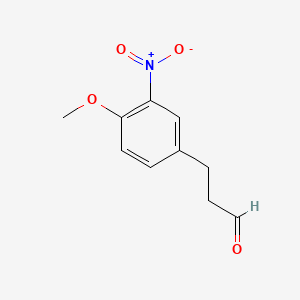

3-(4-Methoxy-3-nitrophenyl)propanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

3-(4-methoxy-3-nitrophenyl)propanal |

InChI |

InChI=1S/C10H11NO4/c1-15-10-5-4-8(3-2-6-12)7-9(10)11(13)14/h4-7H,2-3H2,1H3 |

InChI Key |

KEZQPLCUWKAVCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC=O)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 4 Methoxy 3 Nitrophenyl Propanal

Reactivity Profiles of the Aldehyde Functional Group

The aldehyde group in 3-(4-Methoxy-3-nitrophenyl)propanal is a key site for a variety of chemical reactions, including nucleophilic additions and condensation reactions. Its reactivity is influenced by the electronic effects of the substituted phenyl ring.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a wide range of products. For instance, the addition of organometallic reagents like Grignard reagents or organolithium compounds would result in the formation of secondary alcohols. Similarly, the addition of cyanide ions, typically from a source like potassium cyanide, would yield a cyanohydrin.

While specific studies on this compound are not extensively documented in the provided search results, the general principles of aldehyde chemistry can be applied. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-nitrated analog, 3-(4-methoxyphenyl)propanal.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The propanal moiety possesses α-hydrogens that can be deprotonated under basic conditions to form an enolate. This enolate can then participate in condensation reactions.

Aldol Condensation: In the presence of a base, this compound can undergo self-condensation or a crossed aldol condensation with another enolizable aldehyde or ketone. This reaction would lead to the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine. This would result in the formation of a new carbon-carbon double bond, yielding a substituted cinnamic acid derivative or a related compound.

Oxidation and Reduction Chemistry of the Propanal Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) in the Tollens' test can convert the propanal group to a propanoic acid derivative, namely 3-(4-methoxy-3-nitrophenyl)propanoic acid.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-(4-methoxy-3-nitrophenyl)propan-1-ol. This transformation can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Catalytic hydrogenation with catalysts like Raney nickel or platinum oxide can also be employed, though this method may also reduce the nitro group depending on the reaction conditions.

Transformations Involving the Nitro Group

The nitro group attached to the aromatic ring is a versatile functional group that can undergo several important transformations, most notably reduction and nucleophilic aromatic substitution.

Reductive Methodologies (e.g., to Amino, Hydroxylamino)

The reduction of the aromatic nitro group is a well-established and synthetically useful transformation. wikipedia.orgunimi.it

Reduction to Amino Group: The nitro group can be fully reduced to an amino group (-NH2) using various methods. organic-chemistry.org Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a common approach. wikipedia.orgjsynthchem.com Chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid, is also effective. wikipedia.org Another method involves the use of sodium hydrosulfite (Na2S2O4). wikipedia.org The resulting product would be 3-(3-amino-4-methoxyphenyl)propanal.

Reduction to Hydroxylamino Group: Partial reduction of the nitro group can lead to the formation of a hydroxylamino group (-NHOH). This can be achieved using specific reducing agents under controlled conditions, such as zinc dust in the presence of ammonium (B1175870) chloride or through electrolytic reduction. wikipedia.org The product of this reaction would be 3-(3-hydroxylamino-4-methoxyphenyl)propanal.

| Transformation | Reagents and Conditions | Product |

| Reduction to Amine | H2, Pd/C or PtO2; Fe, Sn, or Zn in HCl; Na2S2O4 wikipedia.orgorganic-chemistry.orgjsynthchem.com | 3-(3-Amino-4-methoxyphenyl)propanal |

| Reduction to Hydroxylamine | Zn/NH4Cl; Electrolytic reduction wikipedia.org | 3-(3-Hydroxylamino-4-methoxyphenyl)propanal |

Nucleophilic Aromatic Substitution (SNAr) Potential

The presence of a strong electron-withdrawing group like the nitro group ortho or para to a potential leaving group on an aromatic ring can facilitate nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comnih.gov In the case of this compound, the methoxy (B1213986) group is situated para to the nitro group. While methoxy is not a typical leaving group in SNAr reactions, under forcing conditions or with specific nucleophiles, its displacement could be possible.

The mechanism of an SNAr reaction typically involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of the nitro group is crucial for stabilizing the negative charge of this intermediate. masterorganicchemistry.comnih.gov Subsequent departure of the leaving group restores the aromaticity of the ring.

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) is a significant determinant of the chemical character of this compound. Its reactivity is primarily centered on the cleavage of the ether bond and its electronic influence on the aromatic ring.

Cleavage Reactions of the Methoxy Ether

The cleavage of the aryl methyl ether in this compound to the corresponding phenol (B47542) is a synthetically important transformation. This reaction typically requires harsh conditions due to the stability of the C(aryl)-O bond. wikipedia.org Common reagents for this demethylation include strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and pyridinium (B92312) hydrochloride. nih.govnumberanalytics.comgoogle.com

With Boron Tribromide (BBr₃): Boron tribromide is a highly effective reagent for the cleavage of aryl methyl ethers and is often used in stoichiometric amounts. researchgate.net The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and a phenoxy-boron species, which upon hydrolysis yields the phenol. nih.govpearson.com Density functional theory (DFT) calculations have suggested a mechanism involving charged intermediates, where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. researchgate.netnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures to control its reactivity. nih.gov

With Pyridinium Hydrochloride: Molten pyridinium hydrochloride is another reagent used for the demethylation of aryl methyl ethers, often at high temperatures (180-220 °C). mdma.chresearchgate.net This method can be advantageous as it sometimes avoids the use of a separate solvent. The reaction involves the protonation of the ether oxygen by the pyridinium ion, followed by nucleophilic attack of the chloride ion on the methyl group.

The presence of the electron-withdrawing nitro group ortho to the methoxy group can influence the rate and efficiency of these cleavage reactions. Electron-withdrawing groups can retard the rate of demethylation by decreasing the electron density on the ether oxygen, making it a weaker Lewis base. bldpharm.com

Role of the Methoxy Group in Directing Electrophilic/Nucleophilic Attack

The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring via resonance. numberanalytics.com This activating effect is, however, counteracted by the strong electron-withdrawing and meta-directing nitro group present on the ring of this compound. nih.gov

In the context of electrophilic attack, the position of substitution will be a result of the competing directing effects of the methoxy and nitro groups. The methoxy group strongly activates the positions ortho and para to it (C2 and C6, with C4 being the point of attachment). The nitro group strongly deactivates the entire ring, particularly the ortho and para positions relative to itself (C2 and C4), and directs incoming electrophiles to the meta position (C5 and C1). Given the substitution pattern of this compound, the C5 position is the most likely site for further electrophilic substitution, being meta to the nitro group and ortho to the activating methoxy group.

In nucleophilic aromatic substitution (SNAr), the methoxy group is generally a poor leaving group. However, the presence of the strongly electron-withdrawing nitro group ortho and para to potential leaving groups can facilitate such reactions. chemicalbook.com In the case of this compound, if a suitable leaving group were present on the ring (e.g., a halogen at C1 or C5), the nitro group would activate these positions towards nucleophilic attack.

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound can be further functionalized through various reactions, including halogenation, sulfonation, and coupling reactions. The success and regioselectivity of these reactions are heavily influenced by the existing substituents.

Halogenation and Sulfonation Reactions

Halogenation: Electrophilic halogenation of the aromatic ring would likely occur at the C5 position, which is activated by the methoxy group and not strongly deactivated by the nitro group. wikipedia.org Typical halogenating agents include molecular halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). masterorganicchemistry.com For less reactive substrates, more potent halogenating agents might be required.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com Similar to halogenation, the sulfonation of this compound is expected to occur at the C5 position. The reaction is reversible, which can be a useful feature in synthetic strategies. masterorganicchemistry.com

Coupling Reactions on the Aryl Ring

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Ullmann reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org To perform these reactions on the aryl ring of this compound, a halide or triflate leaving group would first need to be introduced, typically at the C5 position via electrophilic halogenation.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org A hypothetical Suzuki coupling of a C5-halogenated derivative of this compound with an arylboronic acid would yield a biaryl product. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org A C5-halogenated derivative could be coupled with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a vinyl or substituted vinyl group at that position.

Ullmann Reaction: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers, thioethers, and amines from aryl halides. organic-chemistry.org For instance, a C5-halogenated derivative could react with an alcohol or an amine in the presence of a copper catalyst to form a new ether or amine linkage at the C5 position. Traditional Ullmann reactions often require harsh conditions, but modern modifications have made the reaction more versatile.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specifically on this compound are not widely available in the literature. However, the mechanisms of the aforementioned reactions on structurally related compounds have been extensively investigated, allowing for informed predictions.

Ether Cleavage Mechanism: The cleavage of the methoxy group by BBr₃ is believed to proceed through the formation of an oxonium ion intermediate after the initial Lewis acid-base adduct formation. nih.gov This is followed by an Sₙ2 attack by the bromide ion on the methyl group. wikipedia.orgmasterorganicchemistry.com Computational studies have provided deeper insights into the energetic profiles and the potential for catalytic cycles. nih.govresearchgate.net

Electrophilic Aromatic Substitution Mechanism: The mechanism of electrophilic aromatic substitution involves the attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. numberanalytics.com A subsequent deprotonation step restores the aromaticity. The regioselectivity is determined by the stability of the possible carbocation intermediates, which is influenced by the electronic effects of the substituents. Computational studies on substituted benzenes have helped to quantify the reactivity and regioselectivity based on descriptors from density functional reactivity theory. nih.gov

Kinetic Studies and Reaction Rate Determination

In the absence of such studies, it is not possible to provide a data table or a detailed account of the reaction kinetics for this compound.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Construction

Precursor to Substituted Phenylacetones and Related Ketones

While direct, single-step conversions of 3-arylpropanals to the corresponding 1-arylpropan-2-ones (phenylacetones) are not standard transformations, multi-step synthetic routes can be conceptualized using 3-(4-Methoxy-3-nitrophenyl)propanal as a starting material. The aldehyde functionality serves as a key handle for carbon-carbon bond formation and functional group interconversion.

One plausible, albeit indirect, pathway to a substituted phenylacetone, such as 1-(4-methoxy-3-nitrophenyl)propan-2-one , would involve the following sequence:

Oxidation of the Aldehyde : The propanal can first be oxidized to the corresponding carboxylic acid, 3-(4-methoxy-3-nitrophenyl)propanoic acid , using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Conversion to a Methyl Ketone : The resulting carboxylic acid can then be converted into a methyl ketone. A common laboratory method for this transformation is the reaction of the carboxylic acid with two equivalents of an organometallic reagent such as methyllithium (B1224462) (CH₃Li).

An alternative approach could involve an initial aldol (B89426) condensation reaction. wikipedia.orgvedantu.com For instance, a crossed aldol condensation of this compound with formaldehyde (B43269) would introduce a hydroxymethyl group at the alpha-position, which could then be further manipulated. However, achieving the specific 1-phenylpropan-2-one structure would require more complex and less direct synthetic strategies.

The synthesis of related ketones is more direct. For example, a Grignard reaction on the aldehyde with an appropriate alkyl or aryl magnesium halide (R-MgBr), followed by oxidation of the resulting secondary alcohol, would yield the corresponding ketone, 1-(4-methoxy-3-nitrophenyl)-1-propanone derivatives.

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Piperidines, Aziridines)

The aldehyde group is a critical functionality for the construction of nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and natural products. ajchem-a.com

Piperidine (B6355638) Synthesis: Substituted piperidines can be synthesized from this compound via reductive amination. researchgate.netbeilstein-journals.orgnih.gov This powerful reaction involves the condensation of the aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to a secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

By selecting an appropriate amino-diol or amino-dihalide, a subsequent intramolecular cyclization can lead to the formation of the piperidine ring. For example, reaction with a 3-aminopropanol derivative could, after initial reductive amination, undergo cyclization to form a substituted piperidine. General methods for piperidine synthesis often involve the cyclization of such linear precursors. nih.govyoutube.comorganic-chemistry.org

| Reaction Type | Reagents | Product Type |

| Reductive Amination | Primary Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Secondary Amine |

| Cyclization | Amino-diol, Acid/Base catalyst | Substituted Piperidine |

Aziridine Synthesis: Aziridines, three-membered nitrogen heterocycles, are valuable synthetic intermediates. organic-chemistry.org Their synthesis from aldehydes like this compound can be achieved through multi-component reactions. nih.govacs.org A common strategy involves the in situ formation of an N-protected imine, which then reacts with a carbene or ylide equivalent. For instance, the aldehyde can be condensed with a sulfonamide (e.g., p-toluenesulfonamide) to form an N-sulfonyl imine. Subsequent reaction with a diazo compound, such as ethyl diazoacetate in the presence of a catalyst (e.g., a Lewis acid or a rhodium complex), can yield the corresponding aziridine-2-carboxylate. organic-chemistry.orgru.nl This approach offers a pathway to highly functionalized, chiral aziridines. acs.org

Building Block for Advanced Pharmaceutical Intermediates

The combination of functional groups in this compound makes it an attractive scaffold for creating advanced pharmaceutical intermediates. rug.nlacs.org Aromatic nitro compounds are important in medicinal chemistry, not only as final drugs but also as key intermediates. frontiersin.orgmdpi.comnih.govacs.org

The Nitro Group as a Synthetic Handle : The nitro group is a versatile functional group. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring. Crucially, it can be readily reduced to an amino group (-NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation opens up a vast chemical space, as the resulting aniline (B41778) derivative can be used in numerous reactions to build complexity, including amide bond formation, sulfonamide synthesis, and diazotization reactions. Many FDA-approved drugs contain a piperidine scaffold, often synthesized from precursors containing a nitrogen functionality. nih.govwhiterose.ac.uk

The Aldehyde Group for Scaffolding : The aldehyde is one of the most versatile functional groups in organic synthesis. wikipedia.org It can participate in:

C-C bond formation : Wittig reactions, aldol condensations, and Grignard additions.

Heterocycle formation : As discussed, it is key in synthesizing piperidines and other N-heterocycles. researchgate.net

Oxidation/Reduction : It can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.

The Substituted Phenyl Ring : The 4-methoxy-3-nitro substitution pattern provides specific electronic and steric properties. The methoxy (B1213986) group is a hydrogen bond acceptor, while the nitro group, upon reduction to an amine, becomes a hydrogen bond donor. This pattern is found in various biologically active molecules and can be crucial for binding to protein targets. For instance, 4-nitrophenyl activated esters are recognized as effective synthons in bioconjugation chemistry. rsc.org

Incorporation into Polymeric and Oligomeric Structures

The aldehyde functionality of this compound allows for its potential use as a monomer in polymerization reactions. nih.govpurdue.edu Aldehydes are known to participate in condensation polymerization with various co-monomers.

Poly(Schiff base) or Poly(azomethine) Formation : One of the most direct ways to incorporate this molecule into a polymer backbone is through reaction with a diamine. The condensation of the aldehyde groups with the amine groups of a monomer like 1,4-diaminobenzene or ethylenediamine (B42938) would lead to the formation of a poly(Schiff base), also known as a poly(azomethine). researchgate.net These polymers, containing C=N double bonds in their backbone, often exhibit interesting electronic and optical properties.

Polyamine Formation : The resulting poly(Schiff base) can be subsequently reduced, for example, by catalytic hydrogenation, to form the corresponding polyamine. This converts the imine linkages to stable secondary amine bonds, yielding a more flexible and robust polymer.

Phenol-Formaldehyde Type Resins : While classically based on formaldehyde, substituted aldehydes can also be used in condensation reactions with phenols to create phenolic resins. The reactivity of the aldehyde group allows it to act as a cross-linking agent or as part of the polymer backbone in reactions with activated aromatic compounds.

Although specific examples of polymerization using this compound are not prominent in the literature, the fundamental reactivity of the aldehyde group provides a clear basis for its potential incorporation into various oligomeric and polymeric structures. nih.govenergyfrontier.uslongdom.org

Theoretical and Computational Studies on 3 4 Methoxy 3 Nitrophenyl Propanal

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

The three-dimensional structure of 3-(4-methoxy-3-nitrophenyl)propanal is determined by the spatial arrangement of its substituent groups around the central benzene (B151609) ring and the rotational freedom of the propanal side chain.

Aromatic Ring Geometry : The benzene ring itself is expected to be nearly planar. The methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups, being ortho to each other, will influence the electronic distribution and may cause minor distortions in the ring's bond angles from the ideal 120°. The propanal group is attached at the para position relative to the nitro group.

Side Chain Conformation : The propanal side chain (–CH₂CH₂CHO) possesses significant conformational flexibility due to rotation around the C-C single bonds. The most stable conformers would arise from a balance of steric hindrance and potential intramolecular interactions. It is anticipated that the extended, or anti, conformation of the propyl chain is one of the low-energy states. Conformational analysis of similar N-alkyl amides has been successfully carried out using DFT methods, revealing a complex interplay of steric and electronic factors that determine the preferred molecular shapes. nih.gov

A conformational search using computational methods would typically identify several low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Table 1: Predicted Dihedral Angles for a Low-Energy Conformer of this compound (Note: These are hypothetical values based on structurally similar molecules.)

| Dihedral Angle | Predicted Value (degrees) | Description |

| C1-C2-C(propyl)-C(propyl) | ~180° | Defines the rotation of the propanal chain relative to the ring. |

| C(propyl)-C(propyl)-C(aldehyde)-O | ~120° | Orientation of the aldehyde group. |

| C3-C4-O-C(methyl) | ~180° | Orientation of the methoxy group. |

| C2-C3-N-O | ~0° or ~180° | Planarity of the nitro group with the ring. |

The electronic properties of this compound are governed by the interplay of its electron-donating and electron-withdrawing substituents.

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

The HOMO is expected to be primarily localized on the electron-rich methoxy-substituted benzene ring.

The LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the aldehyde functionality. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions. In related nitroaromatic compounds, this gap is significantly influenced by the nature and position of other substituents.

Charge Distribution and Molecular Electrostatic Potential (MEP) : The distribution of electron density across the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. For this compound, the MEP would likely show:

Negative potential (red/yellow) around the oxygen atoms of the nitro and aldehyde groups, indicating regions susceptible to electrophilic attack.

Positive potential (blue) near the hydrogen atoms of the benzene ring and the propanal chain. Studies on similar molecules have used MEP maps to identify sites for intermolecular interactions.

Table 2: Predicted Electronic Properties of this compound (Note: These values are illustrative and based on general principles for similar structures.)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ -2.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.0 eV | Relates to chemical reactivity and electronic spectra. |

| Dipole Moment | > 3.0 D | A significant dipole moment is expected due to the polar nitro and methoxy groups. |

Theoretical vibrational spectra (like Infrared and Raman) can be calculated using DFT. These calculations help in assigning the experimentally observed vibrational bands to specific molecular motions. For this compound, the key vibrational modes would include:

C=O stretch of the aldehyde group, expected around 1700-1730 cm⁻¹.

N-O asymmetric and symmetric stretches of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-H stretches of the aromatic ring and the alkyl chain.

C-O stretch of the methoxy group.

Aromatic C=C stretches .

Calculations on related compounds, such as 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide, have demonstrated good agreement between calculated and experimental vibrational frequencies. semanticscholar.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Rapid rotation of the terminal methyl group of the methoxy substituent.

The phenyl-propanal linkage would also exhibit rotational freedom, affecting the orientation of the side chain relative to the aromatic ring.

MD simulations are particularly useful for studying how a molecule interacts with its surroundings.

Interaction with Solvents : In a polar solvent like water, the polar nitro and aldehyde groups of this compound would form hydrogen bonds with water molecules. The aromatic ring and the alkyl part of the side chain would exhibit hydrophobic interactions. MD simulations of ionic liquids mixed with alcohols have shown how alkyl chain length and solvent polarity affect the structural and dynamic properties of the system. rsc.org

Interaction with Other Molecules : The nature of intermolecular interactions is critical for understanding properties like crystal packing and binding to biological targets. The electron-rich and electron-poor regions identified by the MEP map would be key sites for these interactions. For instance, the nitro group could interact favorably with electron-rich aromatic rings of other molecules (π-π stacking).

Reaction Mechanism Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms at a molecular level. nih.govcanterbury.ac.ukresearchgate.net For this compound, such modeling would provide critical insights into the energetic pathways of its reactions.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving this compound, such as electrophilic or nucleophilic attack on the aromatic ring or reactions at the aldehyde functional group, computational methods can precisely map the geometry of these fleeting structures.

For instance, in an electrophilic aromatic substitution reaction, the transition state would resemble the arenium ion (sigma complex) intermediate, with the incoming electrophile partially bonded to a ring carbon and the aromaticity of the ring disrupted. masterorganicchemistry.com DFT calculations would reveal the bond lengths and angles of this high-energy species, offering a detailed picture of its electronic and steric properties. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group creates a complex electronic environment that would be reflected in the transition state geometry.

Table 1: Representative Theoretical Data for Transition State Geometries in Electrophilic Aromatic Substitution

| Parameter | Reactant (this compound) | Transition State (Arenium Ion) | Product |

| C-E Bond Length (Å) | N/A | ~2.0 - 2.5 | ~1.8 - 2.0 |

| C-H Bond Length (Å) | ~1.09 | ~1.2 - 1.4 | N/A (for substituted position) |

| Ring C-C Bond Lengths (Å) | ~1.39 - 1.41 | ~1.36 - 1.48 (delocalized cation) | ~1.39 - 1.41 |

Note: The data in this table are illustrative and based on typical values for electrophilic aromatic substitution reactions, not on specific experimental or computational results for this compound.

Activation Energy Calculations

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. Computational chemistry provides reliable methods for calculating activation energies by determining the energy difference between the reactants and the transition state.

For this compound, the activation energies for various reactions would be heavily influenced by the electronic effects of the methoxy and nitro substituents. The electron-donating methoxy group would be expected to lower the activation energy for electrophilic attack at the ortho and para positions relative to it, while the electron-withdrawing nitro group would increase the activation energy for such reactions. masterorganicchemistry.comlibretexts.org DFT calculations can quantify these effects, providing a theoretical basis for predicting the most likely reaction pathways.

Table 2: Hypothetical Activation Energies for Electrophilic Nitration at Different Positions

| Position of Attack | Relative Activation Energy (kcal/mol) | Expected Reactivity |

| Ortho to Methoxy | Lower | Higher |

| Meta to Methoxy | Higher | Lower |

| Para to Methoxy | (Blocked) | N/A |

| Ortho to Nitro | Higher | Lower |

| Meta to Nitro | Lower | Higher |

Note: This table presents a hypothetical scenario based on established principles of substituent effects in electrophilic aromatic substitution. Actual values would require specific DFT calculations.

Solvent Effects on Reaction Energetics

The solvent in which a reaction is conducted can have a profound impact on its kinetics and thermodynamics by stabilizing or destabilizing reactants, transition states, and products to different extents. numberanalytics.comnih.govnih.govwikipedia.orgquora.com Computational models can incorporate solvent effects, often through implicit solvent models (like the Polarizable Continuum Model) or explicit solvent molecules, to provide a more accurate picture of reaction energetics in solution.

For a polar molecule like this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. wikipedia.org For example, in a nucleophilic addition to the aldehyde group, a polar protic solvent could stabilize the developing negative charge on the oxygen atom in the transition state through hydrogen bonding.

QSAR (Quantitative Structure-Activity Relationship) Explorations (Excluding Biological Activity)

QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their activity, which in this context refers to chemical reactivity or selectivity. researchgate.netnih.govnih.gov

Predicting Reactivity Trends

By developing QSAR models for a series of related aromatic aldehydes, it is possible to predict the reactivity of this compound. Descriptors used in such models could include electronic parameters (like Hammett constants or calculated atomic charges), steric parameters (such as molecular volume or surface area), and quantum chemical descriptors (like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)).

A QSAR model for the reactivity of substituted benzaldehydes in a particular reaction might take the form of a linear equation where the logarithm of the rate constant is correlated with these descriptors. For this compound, the combined electronic influence of the methoxy and nitro groups would be a key determinant of its predicted reactivity. The electron-withdrawing nitro group generally enhances the reactivity of the aldehyde carbonyl group towards nucleophiles. vaia.com

Understanding Selectivity in Chemical Transformations

QSAR can also be employed to understand and predict the selectivity of chemical reactions. For this compound, which has multiple reactive sites (the aromatic ring and the aldehyde group), QSAR models could help predict whether a given reagent will preferentially react at one site over another.

For instance, in reactions involving bifunctional reagents, the selectivity for reaction at the aldehyde versus the aromatic ring could be modeled based on descriptors that capture the electronic and steric properties of different parts of the molecule. This allows for a more rational approach to designing synthetic routes that favor the formation of a desired product. The interplay between the activating methoxy group and the deactivating nitro group would be a critical factor in determining the regioselectivity of reactions on the aromatic ring. masterorganicchemistry.comlibretexts.org

Potential Applications in Non Biological Chemical Sciences Excluding Pharmaceutical/medicinal

Role in Material Science Precursor Chemistry

The aldehyde functionality and the substituted aromatic ring of 3-(4-Methoxy-3-nitrophenyl)propanal make it a versatile precursor for the synthesis of novel materials with tailored properties.

Synthesis of Functional Polymers and Oligomers

Aromatic aldehydes are valuable building blocks for a variety of polymers, including polyesters and polyurethanes. mdpi.combritannica.com The aldehyde group of this compound can be readily transformed into a diol through reduction, which can then be used in polycondensation reactions. For instance, similar to the use of lignin-derived phenolic aldehydes like vanillin, this compound could be a precursor for bio-based polymers. mdpi.com

The synthesis of functional polymers from this compound could follow established routes for aromatic aldehydes. One possible pathway involves the reduction of the aldehyde to an alcohol, followed by reaction with diisocyanates to form polyurethanes, or with diacids to form polyesters. mdpi.com The presence of the nitro and methoxy (B1213986) groups would be expected to influence the polymer's properties, such as its thermal stability and solubility.

| Potential Polymerization Reactions for this compound Derivatives |

| Reaction Type |

| Polycondensation |

| Precursor Modification |

| Reduction of the aldehyde group to a primary alcohol. |

| Co-monomers |

| Diisocyanates (for polyurethanes), Diacids or their esters (for polyesters). |

| Potential Polymer Properties |

| Enhanced thermal stability, specific optical properties due to the nitrophenyl group. |

The aldehyde group itself can also participate directly in polymerization reactions, for example, through reactions with phenols to create resins analogous to Bakelite. britannica.com Furthermore, the development of hydrophilic polymer brushes with aldehyde functionalities for bio-applications highlights the versatility of the aldehyde group in polymer chemistry. acs.org

Advanced Organic Materials for Optoelectronics (due to nitro/methoxy chromophores)

The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the same aromatic ring in this compound creates a push-pull chromophore. Such systems are known to exhibit significant nonlinear optical (NLO) properties and are of great interest for optoelectronic applications. acs.orgresearchgate.net The intramolecular charge transfer from the methoxy to the nitro group can lead to a large change in dipole moment upon excitation, which is a key requirement for NLO materials.

Computational studies on similar molecules, such as coumarin (B35378) derivatives with various substituents, have shown that the nature and position of electron-donating and electron-withdrawing groups have a profound impact on the optoelectronic properties, including the HOMO-LUMO gap and absorption spectra. mdpi.comresearchgate.netscispace.com It is therefore highly probable that polymers or oligomers incorporating the 3-(4-methoxy-3-nitrophenyl) moiety would exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as components in optical sensors. worktribe.com

| Predicted Optoelectronic Properties of Materials Derived from this compound |

| Property |

| Origin |

| Potential Application |

| Nonlinear Optical (NLO) Response |

| Push-pull system of methoxy (donor) and nitro (acceptor) groups. |

| Optical switching, frequency doubling. |

| Tunable Absorption/Emission |

| Intramolecular charge transfer (ICT) transitions. |

| Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs). |

| High Refractive Index |

| Presence of the polarizable nitrophenyl group. |

| Antireflective coatings, optical waveguides. |

Supramolecular Chemistry Applications

The structural features of this compound also make it an attractive component for the construction of complex supramolecular architectures through non-covalent interactions.

Design of Host-Guest Systems

The electron-deficient nature of the nitro-substituted aromatic ring in this compound makes it a potential guest for electron-rich host molecules, such as cyclodextrins or synthetic macrocycles. nih.gov The design of such host-guest systems is a cornerstone of supramolecular chemistry, with applications in sensing, catalysis, and drug delivery. numberanalytics.com The interactions in these systems are driven by a combination of forces, including hydrophobic interactions, hydrogen bonding (to the nitro and methoxy oxygens), and charge-transfer interactions.

Conversely, the aldehyde group could be modified to create a host molecule capable of binding specific guests. For example, the aldehyde could be used as a reactive handle to attach the molecule to a larger scaffold, creating a cavity with the nitro-methoxy-phenyl unit as a recognition site. The principles of host-guest chemistry have been used to design highly energetic compounds by incorporating guest molecules into a host lattice, suggesting that the nitro group could play a role in the energetics of such systems. researchgate.netnih.gov

Self-Assembly Processes

Self-assembly is a process where molecules spontaneously organize into ordered structures. Aromatic molecules, particularly those with polar functional groups, are known to self-assemble into a variety of nanostructures, such as fibers, ribbons, and vesicles. acs.orgrsc.orgresearchgate.net The balance of intermolecular forces, including π-π stacking of the aromatic rings, dipole-dipole interactions of the nitro and aldehyde groups, and hydrogen bonding, would be expected to drive the self-assembly of this compound or its derivatives. nih.govacs.org

For instance, aldehyde-terminated self-assembled monolayers (SAMs) on gold surfaces have been studied, revealing that the strong dipole-dipole interactions of the aldehyde groups influence the packing and ordering of the molecules. nih.gov By controlling the conditions, it may be possible to direct the self-assembly of this compound into well-defined supramolecular polymers or other nanostructured materials with emergent properties.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Green Synthesis Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on 3-(4-Methoxy-3-nitrophenyl)propanal will likely prioritize the development of green synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. One promising avenue is the exploration of catalytic methods that replace traditional stoichiometric reagents. For instance, the synthesis of a related compound, 3-(3-trifluoromethylphenyl)propanal, has been improved by employing a palladium-catalyzed Mizoroki-Heck cross-coupling reaction. nih.gov A similar strategy could be adapted for this compound, potentially utilizing greener solvents and more efficient catalyst systems.

Furthermore, the use of microwave-assisted synthesis, which has been shown to reduce reaction times for similar propanal derivatives, presents another viable green approach. nih.gov Biocatalysis, employing enzymes or whole organisms, also offers a powerful tool for developing sustainable synthetic pathways.

Exploration of Asymmetric Synthesis for Chiral Derivatives

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. Asymmetric synthesis of chiral derivatives of this compound could unlock new applications. Research in this area could draw inspiration from the asymmetric synthesis of related heterocyclic compounds like 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, which has been achieved using baker's yeast for stereoselective reduction. elsevierpure.com

N-heterocyclic carbene (NHC) catalysis is another powerful tool for asymmetric transformations and has been successfully used in the synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.org The application of chiral NHC catalysts to reactions involving this compound could lead to the efficient production of enantiomerically enriched products. Additionally, asymmetric cross-coupling reactions, as demonstrated in the synthesis of chiral quinazolinones, could be explored. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for seamless scale-up. The integration of the synthesis of this compound into a continuous flow system represents a significant area for future research. Superheated flow chemistry, which operates at temperatures above the solvent's boiling point, can dramatically accelerate reaction rates. nih.gov This technique could be particularly beneficial for steps that are sluggish under conventional conditions.

Automated synthesis platforms, combined with flow chemistry, can enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This approach would accelerate the discovery of novel derivatives and the development of robust manufacturing processes. The continuous flow synthesis of cannabidiol (B1668261) and other complex molecules demonstrates the potential of this technology. google.com

Advanced Computational Studies for Predictive Design

Computational chemistry provides invaluable insights into reaction mechanisms, predicts molecular properties, and guides the design of new synthetic strategies. For this compound, density functional theory (DFT) calculations could be employed to elucidate the transition states of key synthetic steps, thereby enabling the rational design of more efficient catalysts.

Molecular modeling can also be used to predict the properties of novel derivatives of this compound, allowing for the in silico screening of candidates for specific applications. This predictive approach can significantly reduce the experimental effort required to identify promising new compounds.

Investigation of Emerging Catalytic Technologies for Selective Transformations

The field of catalysis is constantly evolving, with new technologies emerging that offer unprecedented levels of selectivity and efficiency. Future research on this compound should explore the application of these cutting-edge catalytic systems. For example, photoredox catalysis, which utilizes visible light to drive chemical reactions, could enable novel transformations that are difficult to achieve with traditional thermal methods.

Q & A

Basic: What are the common synthetic routes for 3-(4-Methoxy-3-nitrophenyl)propanal, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves multi-step reactions starting with nitration and methoxylation of phenylpropanoic acid derivatives. Key steps include:

- Electrophilic aromatic substitution to introduce the nitro and methoxy groups at the para and meta positions, respectively .

- Aldehyde functionalization via oxidation or reduction of intermediate ketones or alcohols, often using reagents like DMSO/oxalyl chloride (Swern oxidation) or NaBH₄ .

Critical conditions include temperature control (e.g., -85°C for oxidation steps to prevent side reactions) and catalyst selection (e.g., Pd/C for hydrogenation). Purification via flash column chromatography or crystallization is essential for achieving >95% purity .

Advanced: How can researchers reconcile discrepancies in reported reaction yields for nitro-group reductions in related compounds?

Answer:

Yield variations often arise from differences in:

- Substituent electronic effects : The electron-withdrawing nitro group adjacent to methoxy may slow reduction kinetics, requiring longer reaction times or elevated hydrogen pressure .

- Catalyst choice : Pd/C vs. Raney Ni can alter selectivity; Pd/C minimizes over-reduction to amines but may require acidic conditions to stabilize intermediates .

Methodological adjustments:

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm (singlet) and methoxy group at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns consistent with para/meta substitution .

- IR Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and 1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224.2) and fragmentation patterns .

Advanced: How does computational modeling (e.g., DFT) aid in predicting reactivity and regioselectivity for derivatives of this compound?

Answer:

Density Functional Theory (DFT) calculations:

- Predict electrophilic aromatic substitution sites by mapping electrostatic potential surfaces, showing higher electron density at the para position due to methoxy’s +M effect .

- Simulate transition states for reduction or oxidation steps, identifying energy barriers that align with experimental rate data .

- Guide catalyst design by analyzing adsorption energies of intermediates on metal surfaces (e.g., Pd vs. Ni) .

Basic: What preliminary biological activities have been reported for structurally similar nitrophenylpropanal derivatives?

Answer:

Analogues exhibit:

- Antimicrobial activity : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes .

- Enzyme inhibition : Aldehyde derivatives interact with aldehyde dehydrogenase (ALDH), potentially modulating detoxification pathways .

- Neuronal effects : Chlorinated derivatives show sodium channel modulation, suggesting possible analgesic applications .

Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Answer:

SAR strategies include:

- Substituent tuning : Replacing the methoxy group with electron-donating groups (e.g., -OH) to enhance solubility or with halogens (-Cl, -Br) to improve target binding .

- Pro-drug design : Masking the aldehyde as an acetal to improve bioavailability, with enzymatic cleavage in target tissues .

- Stereochemical control : Synthesizing enantiomers to assess chiral effects on receptor binding (e.g., via asymmetric catalysis) .

Basic: What safety precautions are recommended for handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- Storage : Keep at 0–6°C in amber vials to prevent photodegradation and aldehyde oxidation .

Advanced: How do steric and electronic effects of the nitro and methoxy groups influence regioselectivity in cross-coupling reactions?

Answer:

- Steric effects : The meta-nitro group creates steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the less hindered para position .

- Electronic effects : Methoxy’s +M effect increases electron density at the para position, favoring electrophilic attack, while nitro’s -M effect deactivates the ring, slowing undesired side reactions .

Experimental validation: Use Hammett plots to correlate substituent σ values with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.